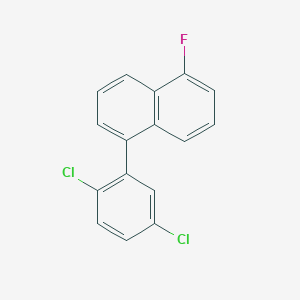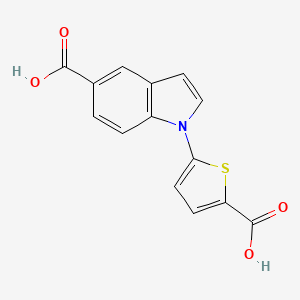
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid is a complex organic compound that features both thiophene and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary widely but often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The indole and thiophene moieties can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function.
Comparaison Avec Des Composés Similaires
1H-Indole-5-carboxylic acid: Shares the indole moiety but lacks the thiophene group.
Thiophene-2-carboxylic acid: Contains the thiophene moiety but not the indole group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure with a bromine substituent.
Uniqueness: 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid is unique due to the combination of both indole and thiophene moieties in a single molecule
Propriétés
Numéro CAS |
93104-74-6 |
|---|---|
Formule moléculaire |
C14H9NO4S |
Poids moléculaire |
287.29 g/mol |
Nom IUPAC |
1-(5-carboxythiophen-2-yl)indole-5-carboxylic acid |
InChI |
InChI=1S/C14H9NO4S/c16-13(17)9-1-2-10-8(7-9)5-6-15(10)12-4-3-11(20-12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
GQBHQNYVIXMDQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2C3=CC=C(S3)C(=O)O)C=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




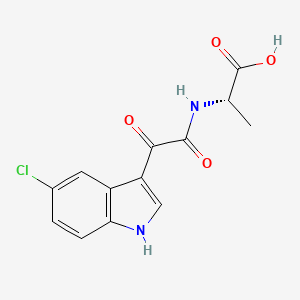
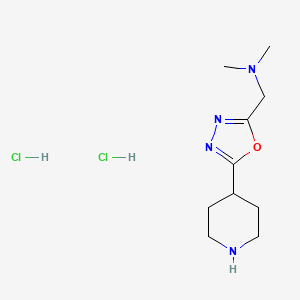
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)

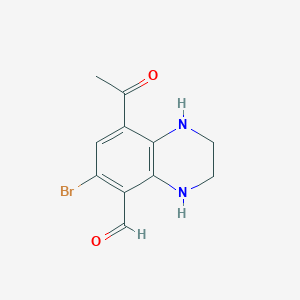
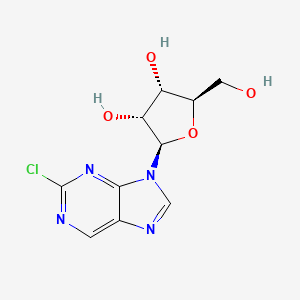
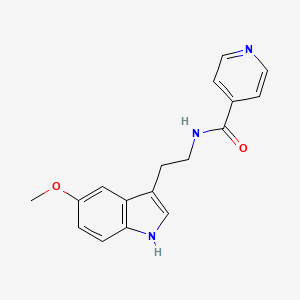
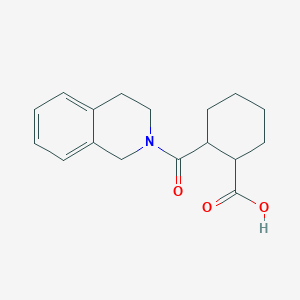

![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)

